molecular formula C7H8N2O B1451756 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1018663-45-0

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde

Cat. No.: B1451756
CAS No.: 1018663-45-0
M. Wt: 136.15 g/mol
InChI Key: OARNCDPKZBAFOW-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde (: 1018663-45-0) is a versatile chemical building block featuring a unique tetrahydrocyclopentapyrazole ring system and a reactive aldehyde group . This molecular framework is highly valuable in research and development, particularly in the synthesis of more complex chemical entities for pharmaceutical applications . The compound's primary utility lies in its function as a key synthetic intermediate. The aldehyde group provides a reactive site suitable for various modification reactions, including condensations and reductions, enabling medicinal chemists to generate a diverse library of derivatives for biological screening . The pyrazole core is a privileged scaffold in medicinal chemistry, known for exhibiting a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer effects . Researchers are particularly interested in such structures for the design of new therapeutic agents targeting inflammation and cancer . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the product's suitability for any specific purpose.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNCDPKZBAFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651674
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018663-45-0
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthetic Routes

The core strategy to prepare 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde involves cyclization reactions starting from pyrazole derivatives and cyclopentanone or related cyclopentane precursors.

  • Starting Materials : Pyrazole-4-carbaldehydes or substituted pyrazoles are commonly used as building blocks. Cyclopentanone derivatives provide the necessary cyclopentane ring.

  • Key Reaction : Condensation or cyclocondensation between pyrazole-4-carbaldehyde and cyclopentanone under acidic or basic catalysis leads to ring fusion forming the tetrahydrocyclopenta[c]pyrazole skeleton.

  • Typical Conditions : Reflux in ethanol or other polar solvents with catalytic amounts of bases such as piperidine or potassium hydroxide facilitates the condensation and ring closure.

  • Example : Analogous pyrazole-fused heterocycles have been synthesized via Friedländer-type condensations using 5-amino-pyrazole-4-carbaldehydes and ketones, indicating the feasibility of similar methods for the target compound.

Functional Group Introduction and Modification

  • The aldehyde group at the 3-position can be introduced or preserved through selective oxidation or by using pyrazole-3-carbaldehyde derivatives as precursors.

  • Hydrolysis of corresponding esters or nitriles followed by oxidation can afford the aldehyde functionality.

  • For example, pyrazole-3-carboxylates have been hydrolyzed to carboxylic acids and subsequently converted to acid chlorides, which then react with nucleophiles to form various derivatives.

Catalytic and Reagent-Specific Methods

  • Use of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature has been reported for methylation reactions on pyrazole derivatives, which can be adapted for functional group transformations related to pyrazole-3-carbaldehydes.

  • Transition metal catalysis (e.g., copper(I) iodide with ligands like 8-hydroxyquinoline-N-oxide) in solvents such as dimethyl sulfoxide (DMSO) under inert atmosphere at elevated temperatures (90°C) for extended periods (48 h) facilitates coupling reactions relevant to pyrazole systems.

Purification Techniques

  • Post-synthesis, purification is typically achieved by column chromatography on silica gel with eluents such as petroleum ether/ethyl acetate mixtures.

  • Recrystallization from solvents like tetrahydrofuran (THF) or acetonitrile is also employed to enhance purity.

  • Removal of residual solvents such as DMF is done by washing with methanol and vacuum drying.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes/Outcome Reference
1 Cyclocondensation Pyrazole-4-carbaldehyde + cyclopentanone; base catalyst (piperidine/KOH); reflux in ethanol Formation of fused tetrahydrocyclopenta[c]pyrazole core
2 Hydrolysis and Acid Chloride Formation Hydrolysis of esters; thionyl chloride Conversion to acid chlorides for further derivatization
3 Nucleophilic substitution Acid chlorides + amines/alcohols/mercaptans; triethylamine Formation of amides, esters, or thioethers derivatives
4 Methylation/Functional Group Modification Methyl iodide + potassium carbonate in DMF at 20°C Introduction of methyl groups on pyrazole ring
5 Transition metal catalyzed coupling CuI, 8-hydroxyquinoline-N-oxide, Cs2CO3 in DMSO at 90°C, inert atmosphere Facilitates coupling reactions in pyrazole derivatives
6 Purification Silica gel chromatography; recrystallization Achieves high purity and removal of solvents

Research Findings and Notes

  • The condensation-based methods are favored due to their straightforwardness and ability to yield the bicyclic core with good regioselectivity.

  • The aldehyde group is sensitive and requires careful handling during synthesis and purification to avoid over-oxidation or reduction.

  • Transition metal catalysis offers versatility for functionalization but requires strict inert atmosphere and temperature control.

  • Purification by chromatography and recrystallization ensures removal of side products and residual reagents, critical for obtaining analytically pure this compound.

  • Spectroscopic techniques such as IR, $$^{1}H$$ and $$^{13}C$$ NMR, and mass spectrometry are essential for confirming the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

    Reduction: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde. It has been shown to possess inhibitory effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Research indicates that derivatives of this compound can act as selective allosteric inhibitors for certain cancer-related pathways. For example, compounds derived from this compound have been studied for their effectiveness in inhibiting SHP2 in cancer cells, which could lead to new therapeutic strategies for cancer treatment .

Therapeutic Applications

  • Neurological Disorders : The compound has shown promise in modulating glutamate receptors (mGluR5), which are implicated in neurological disorders such as schizophrenia and anxiety disorders. This modulation could lead to new treatments targeting these conditions.
  • Cardiovascular Diseases : Due to its ability to influence signaling pathways related to cardiovascular health, there is potential for this compound to be developed into therapeutic agents aimed at treating cardiovascular diseases .
  • Autoimmune Diseases : The immunomodulatory effects of the compound suggest that it may be beneficial in treating autoimmune diseases by modulating immune responses .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This study underscores its potential as a lead compound for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anticancer Research

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines including breast and lung cancer cells. The mechanism involves the inhibition of cell proliferation pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Thermal Stability and Structural Analogues

The thermal stability of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives varies with substituents. For example:

  • Fe(cta)₂ (using H-cta = 1,4,5,6-tetrahydrocyclopenta-1H-1,2,3-triazole) exhibits a decomposition onset at 670 K , surpassing the 613 K observed for Fe(ta)₂ (with unmodified triazolate linkers). This enhanced stability is attributed to the cyclopentyl group’s steric and electronic effects .
  • The carboxylic acid derivative (C₇H₈N₂O₂ , CAS 5932-32-1) lacks boiling point data but requires storage at 2–8°C, indicating sensitivity to ambient conditions .

Table 1: Thermal and Physical Properties

Compound Decomposition Onset (K) Storage Conditions Key Functional Group
Fe(cta)₂ 670 Ambient (dry) Triazolate
Fe(ta)₂ 613 Ambient (dry) Triazolate
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid N/A 2–8°C Carboxylic acid
Structural and Pharmacological Derivatives
  • Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate serves as a precursor for bioactive derivatives, highlighting the scaffold’s versatility. Its carbaldehyde analog could similarly act as a synthon for hydrazides or hydrazones, as seen in N'-(2-F-benzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (C₁₄H₁₃FN₄O), which is explored for pharmacological activity .
  • 1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (43% yield) demonstrates regioselective synthesis confirmed by NOE correlations, underscoring the challenges in modifying the pyrazole core .

Table 2: Key Derivatives and Yields

Compound Yield Application
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 43% Regiochemical studies
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate N/A Drug discovery precursor
N'-(2-F-benzylidene)-carbohydrazide N/A Pharmacological candidate
Structural Similarity to Fused Heterocycles

The compound shares high structural similarity with:

  • 4,5,6,7-Tetrahydro-2H-indazol-3-amine (Similarity: 0.97), differing in the fused cyclohexane vs. cyclopentane ring, which impacts steric bulk and solubility .

Table 3: Structural Analogues and Similarity Scores

Compound Similarity Score Key Structural Difference
4,5,6,7-Tetrahydro-2H-indazol-3-amine 0.97 Cyclohexane vs. cyclopentane
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine 0.95 Methyl substituent at position 6

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8N2_2O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 28808655

The compound features a unique cyclopenta[c]pyrazole ring system, which contributes to its biological activity. Its structural characteristics allow it to interact with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50_{50} values in the micromolar range against MCF7 and NCI-H460 cell lines .

Anticancer Activity

This compound has shown promising anticancer properties. The following table summarizes its cytotoxic effects against different cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in various studies. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into the potential of this compound:

  • Study on Pyrazole Derivatives : A study focused on the synthesis and biological evaluation of pyrazole derivatives indicated that structural modifications could enhance anticancer activity and selectivity against specific cancer types .
  • HIV Inhibition : Related pyrazole compounds have been explored for their antiviral properties against HIV. The findings suggest a potential for developing new antiviral agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation of cyclopentanone derivatives with hydrazines, followed by formylation. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing the aldehyde group at the pyrazole C-3 position . Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may lead to side products like over-oxidized derivatives.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during pyrazole ring formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis. Example yield optimization
ConditionYield (%)Purity (HPLC)
POCl₃/DMF, 80°C, 6h6295%
POCl₃/DMF, 100°C, 4h5888%
ZnCl₂-assisted, 90°C, 5h7092%

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.1 ppm, while the fused cyclopenta-pyrazole ring protons resonate between δ 2.5–4.0 ppm (multiplet) .
  • IR Spectroscopy : A strong absorption band at ~1695 cm⁻¹ confirms the C=O stretch of the aldehyde group .
  • Elemental Analysis : Used to verify purity (e.g., deviations >0.3% in C/H/N suggest impurities) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: The aldehyde group is prone to oxidation and nucleophilic attack. Best practices:

  • Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
  • Avoid protic solvents (e.g., water, alcohols) during reactions to minimize hydrate or hemiacetal formation.

Advanced Research Questions

Q. How can contradictory data in synthetic yields or spectral interpretations be resolved?

Methodological Answer: Discrepancies often arise from:

  • Regioisomeric byproducts : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Reaction scale effects : Pilot small-scale reactions (≤1 mmol) with precise temperature control before scaling up.
  • Impurity masking : Employ preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure fractions for reanalysis .

Q. What computational methods aid in predicting the reactivity of this compound in cycloaddition or substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : The aldehyde’s LUMO energy predicts susceptibility to nucleophilic attack.
  • Ring strain : Cyclopenta fusion increases strain, lowering activation barriers for ring-opening reactions. Example
ParameterValue (kcal/mol)
Activation energy (SN2)18.7
Ring strain energy9.2

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer: Derivatives can be screened via:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ comparison to ascorbic acid) .
  • Anti-inflammatory models : COX-2 inhibition assays (ELISA-based, using LPS-induced macrophages) . Example protocol:
  • Incubate derivatives (10–100 µM) with RAW 264.7 cells.
  • Measure NO production (Griess reagent) and IL-6 levels (ELISA).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde

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